molecular formula C8H10F3NS B1467941 4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine CAS No. 1250031-52-7

4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine

Cat. No.: B1467941
CAS No.: 1250031-52-7
M. Wt: 209.23 g/mol
InChI Key: CGZTWFLPZOPYFR-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and materials science. It features a thiophene ring and a trifluoromethyl group, both of which are common motifs in the development of bioactive molecules and ligands for metal complexes . Compounds with similar structures, such as those based on the 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (thenoyltrifluoroacetone, TTA) scaffold, are well-known for their ability to act as chelating agents and form stable complexes with various metal ions . These complexes have diverse applications, including serving as inhibitors for enzymes like carboxylesterase and being investigated for their antimicrobial properties . Furthermore, molecular frameworks incorporating thiophene and fluorine-substituted groups are actively explored as potential therapeutics, such as histone deacetylase (HDAC) inhibitors for anticancer research . The structural features of this amine suggest its potential utility as a versatile building block or precursor in the synthesis of more complex molecules for coordination-driven self-assembly and pharmacological investigation. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,4,4-trifluoro-1-thiophen-2-ylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NS/c9-8(10,11)5-6(12)4-7-2-1-3-13-7/h1-3,6H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZTWFLPZOPYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and modulating various biochemical pathways .

Comparison with Similar Compounds

To contextualize the properties and applications of 4,4,4-trifluoro-1-(thiophen-2-yl)butan-2-amine, a comparative analysis with structurally analogous compounds is essential. Key analogs include:

Structural Isomers and Regioisomers
Compound Name Substituent Position Molecular Formula CAS Number Key Properties/Applications
This compound Thiophen-2-yl C₈H₉F₃NS 2097962-56-4 Ligand for metal complexes, bioactive intermediates
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine Thiophen-3-yl C₈H₉F₃NS 2097962-43-9 Altered electronic properties due to thiophene orientation; reduced steric hindrance
4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine Thiophen-2-ylmethyl C₉H₁₁F₃NS 2097962-43-9 Increased hydrophobicity; potential for enhanced membrane permeability

Key Observations :

  • The thiophen-2-yl group in the parent compound enhances π-π stacking interactions in ligand-receptor binding compared to the thiophen-3-yl isomer .
  • Substitution with a thiophen-2-ylmethyl group increases molecular weight and lipophilicity, influencing pharmacokinetic profiles .
Fluorinated Amines with Aromatic Substituents
Compound Name Aromatic Group Molecular Formula CAS Number Key Differences
4,4,4-Trifluoro-2-phenylbutan-1-amine Phenyl C₁₀H₁₂F₃N Not specified Higher rigidity due to benzene ring; reduced solubility in polar solvents
4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine Tetrahydro-2H-pyran C₉H₁₆F₃NO 2021947-64-6 Enhanced solubility due to oxygen atom; used in carbohydrate-mimetic drug design

Key Observations :

  • The tetrahydro-2H-pyran analog introduces an oxygen heteroatom, improving aqueous solubility and enabling applications in glycoscience .
Simplified Analogs (Lacking Thiophene or Trifluoromethyl Groups)
Compound Name Structural Simplification Molecular Formula CAS Number Functional Impact
4,4,4-Trifluorobutan-2-amine No thiophene C₄H₈F₃N 37143-52-5 Reduced aromatic interactions; lower molecular weight
1-(Thiophen-2-yl)butan-2-amine No trifluoromethyl group C₈H₁₁NS Not specified Increased basicity; diminished electron-withdrawing effects

Key Observations :

  • Removal of the trifluoromethyl group increases the compound’s basicity, altering its reactivity in acid-catalyzed reactions .
  • The absence of the thiophene ring eliminates π-stacking capabilities, reducing utility in coordination chemistry .

Biological Activity

4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is C9H10F3NC_9H_{10}F_3N, with a molecular weight of approximately 201.18 g/mol. The compound features a trifluoromethyl group and a thiophene ring, which contribute to its unique chemical reactivity and biological profile.

Biological Activity Overview

Recent studies have highlighted various biological activities attributed to this compound, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, a nickel complex of the compound was evaluated for its antimicrobial properties and exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antioxidant Properties : The antioxidant potential of this compound was assessed through various assays. It demonstrated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : In vitro studies indicated that the compound could inhibit pro-inflammatory cytokines, suggesting its potential for treating inflammatory conditions .

The biological activities of this compound are believed to stem from its interaction with specific biological targets:

  • DNA Binding : The compound's nickel complex has been shown to bind to DNA, potentially interfering with replication and transcription processes. This interaction could elucidate its anticancer properties .
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways critical for the survival of pathogens. This mechanism is particularly relevant in the context of tropical diseases like malaria and leishmaniasis .

Case Study 1: Antimicrobial Efficacy

A study conducted on the nickel complex derived from this compound reported an IC50 value indicating effective inhibition against MRSA. The study utilized various concentrations and demonstrated that even low doses could significantly reduce bacterial viability.

Case Study 2: Antioxidant Activity

In another investigation focusing on oxidative stress, the compound was tested using DPPH and ABTS assays. Results showed that it effectively reduced oxidative damage in cellular models, highlighting its potential as a therapeutic agent in oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity TypeResult SummaryReference
AntimicrobialEffective against MRSA; IC50 values < 10 μM
AntioxidantSignificant free radical scavenging
Anti-inflammatoryInhibition of pro-inflammatory cytokines
DNA BindingStrong binding affinity affecting replication
Enzyme InhibitionInhibits key metabolic enzymes in pathogens

Preparation Methods

Synthesis via Trifluoromethylation

One approach involves the trifluoromethylation of a suitable precursor. This can be achieved through reductive nucleophilic trifluoromethylation reactions, which are commonly used for introducing trifluoromethyl groups into organic molecules.

General Procedure for Trifluoromethylation:

  • Starting Materials: Secondary amides or appropriate precursors.
  • Reagents: Trifluoromethanesulfonic anhydride (Tf2O), 2-fluoropyridine, and 1,1,3,3-tetramethyldisiloxane [(Me2SiH)2O].
  • Conditions: Reaction carried out under an argon atmosphere at 0°C.

Synthesis via Thiophene Derivatives

Another method involves the use of thiophene derivatives as starting materials. This approach requires the formation of a suitable thiophene-based intermediate, which can then be converted into the desired amine.

General Steps for Thiophene-Based Synthesis:

  • Starting Materials: Thiophene-2-carboxaldehyde or similar derivatives.
  • Reagents: Appropriate trifluoromethylated precursors, reducing agents, and amines.
  • Conditions: Typically involves reflux conditions in a solvent like toluene or DMF.

Detailed Synthesis Pathway

Given the complexity of synthesizing this compound, a detailed pathway might involve the following steps:

  • Preparation of Trifluoromethylated Precursor:

    • React ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate.
    • Convert this intermediate into a suitable trifluoromethylated compound.
  • Introduction of Thiophenyl Group:

    • Use a thiophene derivative (e.g., thiophene-2-carboxaldehyde) in a reaction with the trifluoromethylated precursor.
    • Employ a suitable catalyst or reagent to facilitate the coupling reaction.
  • Formation of Amine Group:

    • Reduce the carbonyl group of the intermediate to form an alcohol.
    • Convert the alcohol into an amine using a reductive amination reaction.

Data and Research Findings

While specific data on the synthesis of this compound is limited, related compounds and methods provide valuable insights. For instance, the use of trifluoromethylation reactions has been extensively studied for introducing trifluoromethyl groups into organic molecules.

Table: Comparison of Synthesis Methods

Method Starting Materials Reagents Conditions Yield
Trifluoromethylation Secondary Amides Tf2O, 2-fluoropyridine, (Me2SiH)2O Argon, 0°C Variable
Thiophene-Based Thiophene Derivatives Trifluoromethylated Precursors, Reducing Agents Reflux, Toluene/DMF Variable

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine?

  • Methodological Answer : The compound can be synthesized via reductive amination of its ketone precursor, 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione, using reducing agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. The diketone precursor (CAS 326-91-0) is well-documented and serves as a starting material for analogous amines . Characterization of intermediates via NMR and mass spectrometry ensures reaction progress.

Q. How should researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC for purity assessment (>98% as per industry standards) .
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the trifluoromethyl and thiophene moieties.
  • X-ray crystallography (using SHELX software for refinement) for unambiguous structural determination .

Q. What safety protocols are critical for handling this amine?

  • Methodological Answer : Follow hazard codes H300 (fatal if swallowed) and H315 (skin irritation). Store in airtight containers at 0–10°C to prevent degradation. Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic effects of the trifluoromethyl group on nucleophilic reactivity. Studies on nickel complexes of structurally related diketones (e.g., 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione) reveal charge distribution patterns critical for metal-ligand interactions . Tools like Gaussian or ORCA are recommended for such analyses.

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Employ the SHELX suite (SHELXL/SHELXS) for robust refinement of crystallographic data. For twinned crystals or high thermal motion, use the TWIN/BASF commands in SHELXL. Cross-validate results with spectroscopic data (e.g., IR or Raman) to confirm bond lengths and angles .

Q. How does the trifluoromethyl group influence pharmacokinetic properties in drug design?

  • Methodological Answer : The CF3 group enhances metabolic stability by resisting oxidative degradation. In DPP-4 inhibitors (e.g., triazolopiperazine-based β-amino amides), trifluoromethyl groups improve binding affinity to hydrophobic enzyme pockets. Use in vitro CYP450 inhibition assays and logP measurements to quantify these effects .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : For chiral analogs, employ asymmetric hydrogenation with Ru-BINAP catalysts or enzymatic resolution (e.g., transaminases). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Industrial-scale processes may require flow chemistry setups to optimize yield and reduce racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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